
4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Benzohydrazide Moiety: The benzohydrazide moiety can be attached through a condensation reaction between the thiazole derivative and benzohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and benzohydrazide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1,3-thiazole: Lacks the benzohydrazide moiety and tert-butyl group.
N-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide: Lacks the bromine atom.
4-tert-butyl-1,3-thiazole: Lacks both the bromine atom and benzohydrazide moiety.
Uniqueness
4-bromo-N’-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
326004-29-9 |
|---|---|
Formule moléculaire |
C14H16BrN3OS |
Poids moléculaire |
354.27 g/mol |
Nom IUPAC |
4-bromo-N'-(4-tert-butyl-1,3-thiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C14H16BrN3OS/c1-14(2,3)11-8-20-13(16-11)18-17-12(19)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Clé InChI |
GMTQJWXXCAZJCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)NNC(=O)C2=CC=C(C=C2)Br |
Solubilité |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
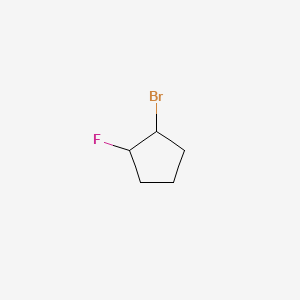
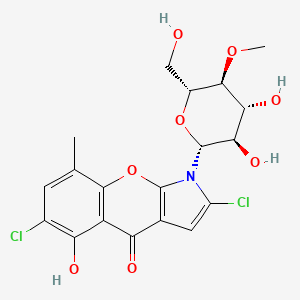
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
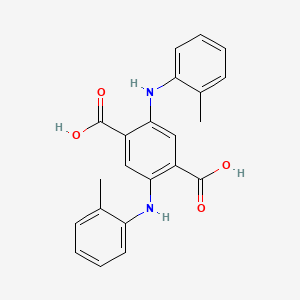
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
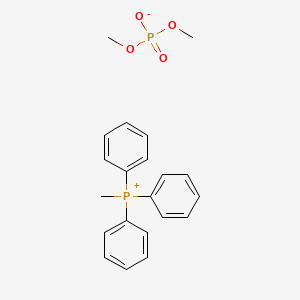
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)

![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
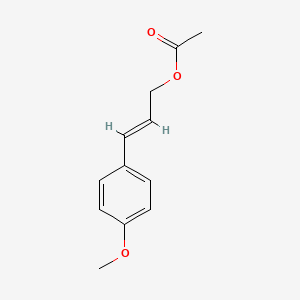
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
